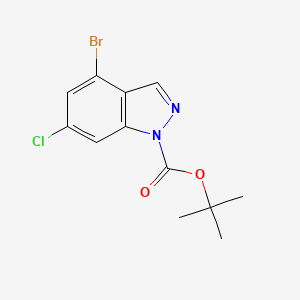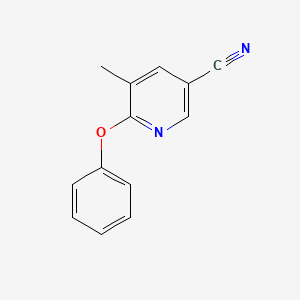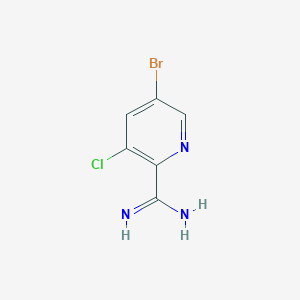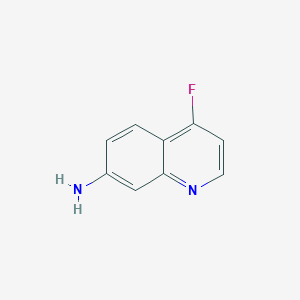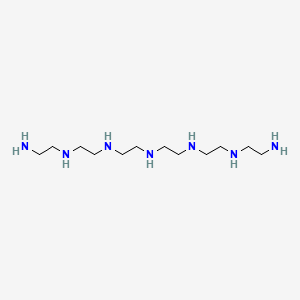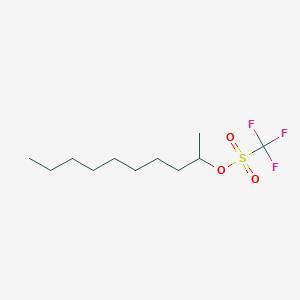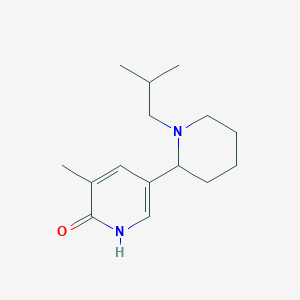
5-(1-Isobutylpiperidin-2-yl)-3-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Isobutylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a piperidine ring and a pyridinone moiety, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)-3-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 1-isobutyl-2-aminopentane.
Introduction of the Pyridinone Moiety: The pyridinone moiety can be introduced through a condensation reaction between the piperidine derivative and a suitable pyridine derivative.
Final Assembly: The final compound is obtained by coupling the piperidine and pyridinone intermediates under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the pyridinone moiety, potentially converting it to a dihydropyridinone.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridinone rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted piperidine or pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Isobutylpiperidin-2-yl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Isobutylpiperidin-2-yl)-3-methylpyridin-2(1H)-one: can be compared with other piperidine and pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridinone rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H24N2O |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-methyl-5-[1-(2-methylpropyl)piperidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C15H24N2O/c1-11(2)10-17-7-5-4-6-14(17)13-8-12(3)15(18)16-9-13/h8-9,11,14H,4-7,10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
LKOXHIUQZSRIIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CNC1=O)C2CCCCN2CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


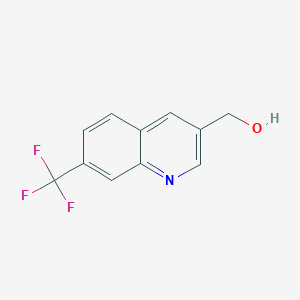
![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)

